Desfluoro Flupirtine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "Desfluoro Flupirtine Hydrochloride" involves complex reactions, including the catalytic hydrodefluorination of fluorocarbons using transition metal fluoride complexes. This method has been demonstrated to activate C-F bonds without competitive C-H activation, using an inexpensive 3d transition metal, which could be a foundational step for synthesizing derivatives like Desfluoro Flupirtine Hydrochloride (Vela et al., 2005).

Molecular Structure Analysis

The molecular structure of derivatives similar to "Desfluoro Flupirtine Hydrochloride" can be explored through the synthesis of fluorinated compounds with tunable degrees of fluorination. This process allows for the adjustment of the C/F atomic ratio, influencing the molecular structure and potentially leading to applications in optoelectronic and photonic devices (Wang et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the selective difluoromethylation and monofluoromethylation indicate the complexity of reactions that compounds like "Desfluoro Flupirtine Hydrochloride" may undergo. These reactions are essential for introducing fluorine atoms into organic molecules, significantly impacting the chemical properties and potential applications of the synthesized compounds (Hu et al., 2009).

Physical Properties Analysis

The physical properties of fluorine-containing compounds, such as semi-interpenetrating polymer networks involving fluorine, demonstrate improved mechanical properties, excellent thermal and dimensional stabilities, and suitable proton conductivity. These properties are crucial for applications in fields such as membrane technology and highlight the importance of understanding the physical properties of derivatives like "Desfluoro Flupirtine Hydrochloride" (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of "Desfluoro Flupirtine Hydrochloride" can be inferred from studies on the fluorination of organic compounds, where Selectfluor is used as a "fluorine-free" functional reagent. This illustrates the versatility of fluorine in modifying the chemical properties of organic molecules, which is relevant for the synthesis and application of "Desfluoro Flupirtine Hydrochloride" derivatives (Yang et al., 2020).

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Therapeutic Efficacy in Pain States

Desfluoro Flupirtine Hydrochloride is a novel non-opiate analgesic with muscle relaxant properties. It has been advocated for use in various pain states due to its effectiveness in relieving moderate acute pain from surgery, traumatic injury, dental procedures, headache/migraine, and abdominal spasms. Comparative studies have shown it to be as effective as opiate analgesics and nonsteroidal anti-inflammatory agents. Although evidence for chronic pain treatment is limited, it has been found effective in short-term trials for muscular or neuralgiform pain, dysmenorrhoea, soft tissue rheumatism, or cancer pain. The safety profile is not fully established, but adverse reactions are usually minor, including drowsiness, dizziness, dry mouth, and gastrointestinal complaints. It exhibits fewer central nervous system effects, no respiratory or cardiovascular depression, and no overt tolerance or physical dependence on prolonged administration compared to opiate drugs (H. A. Friedel & A. Fitton, 1993).

Neuroprotective and Behavioral Properties

Desfluoro Flupirtine Hydrochloride has been found to have potent cyto and neuroprotective potential, along with anticonvulsant and myorelaxant effects. It reverses akinesia and rigidity in dopamine-depleted animals, indicating a functional NMDA antagonism. No binding to any known receptor has been demonstrated, suggesting a unique mechanism of action. Initially synthesized in 1981, its molecular structure does not resemble any analgesic currently on the market, marking a significant departure in the design of analgesic drugs (G. Schuster, M. Schwarz, F. Block, G. Pergande & W. Schmidt, 1998).

Therapeutic Potential

The non-opioid analgesic nature of Desfluoro Flupirtine Hydrochloride, without antipyretic or antiphlogistic properties, highlights its unique therapeutic potential. It operates as a selective neuronal potassium channel opener with NMDA receptor antagonist properties. The transformation into pharmacologically active derivatives suggests a complex metabolism contributing to its analgesic potency. Available in various dosage forms, its pharmacokinetics and analgesic efficacy in both acute and chronic pain management underline the need for further comparative studies to fully understand its therapeutic potential (N. Yadav et al., 2019).

Zukünftige Richtungen

Flupirtine is providing important information and clues regarding novel mechanistic approaches to the treatment of a range of clinical conditions involving hyper-excitability of cells . It has demonstrated pharmacological properties consistent with use as an anticonvulsant, a neuroprotectant, skeletal and smooth muscle relaxant, in treatment of auditory and visual disorders, and treatment of memory and cognitive impairment .

Eigenschaften

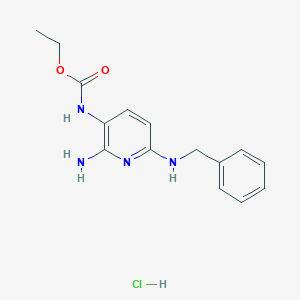

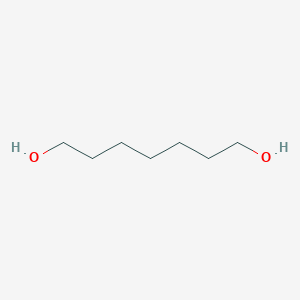

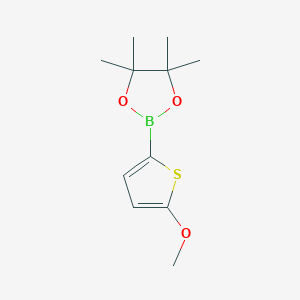

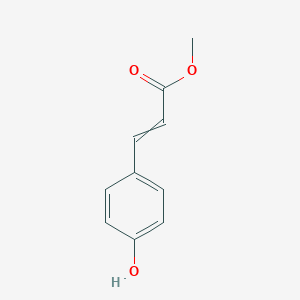

IUPAC Name |

ethyl N-[2-amino-6-(benzylamino)pyridin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2.ClH/c1-2-21-15(20)18-12-8-9-13(19-14(12)16)17-10-11-6-4-3-5-7-11;/h3-9H,2,10H2,1H3,(H,18,20)(H3,16,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHPVMNCBBZWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desfluoro Flupirtine Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)